L-Asparaginyl-L-methionyl-L-threonyl-L-serine
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Overview
Description
L-Asparaginyl-L-methionyl-L-threonyl-L-serine is a peptide composed of four amino acids: L-asparagine, L-methionine, L-threonine, and L-serine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-L-methionyl-L-threonyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
L-Asparaginyl-L-methionyl-L-threonyl-L-serine can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various reagents depending on the desired modification.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Scientific Research Applications
L-Asparaginyl-L-methionyl-L-threonyl-L-serine has several applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a component in peptide-based drugs.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of L-Asparaginyl-L-methionyl-L-threonyl-L-serine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact mechanism depends on the context in which the peptide is used, such as in therapeutic applications or biochemical studies.
Comparison with Similar Compounds
Similar Compounds
L-Methionyl-L-asparagine: Another peptide with similar amino acid composition but different sequence.
L-Threonyl-L-serine: A shorter peptide with only two amino acids.
Uniqueness
L-Asparaginyl-L-methionyl-L-threonyl-L-serine is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. Its structure allows for specific interactions with biological targets, making it valuable in various research and industrial contexts.
Properties
CAS No. |
798540-61-1 |
---|---|
Molecular Formula |
C16H29N5O8S |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C16H29N5O8S/c1-7(23)12(15(27)20-10(6-22)16(28)29)21-14(26)9(3-4-30-2)19-13(25)8(17)5-11(18)24/h7-10,12,22-23H,3-6,17H2,1-2H3,(H2,18,24)(H,19,25)(H,20,27)(H,21,26)(H,28,29)/t7-,8+,9+,10+,12+/m1/s1 |
InChI Key |
LRLUSQOEQZNKIF-CUAHWVMCSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)N)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CO)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(=O)N)N)O |
Origin of Product |
United States |
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